Volasertib

Descripción general

Descripción

Volasertib, también conocido como BI 6727, es un inhibidor de molécula pequeña experimental de la proteína quinasa 1 similar a Polo (PLK1). Está siendo desarrollado por Boehringer Ingelheim para su uso como agente anticancerígeno. This compound es parte de una nueva clase de fármacos llamados derivados de dihidropteridinona . Ha mostrado actividad prometedora en varias líneas celulares cancerosas y modelos de xenotrasplantes de cáncer humano .

Mecanismo De Acción

Volasertib ejerce sus efectos uniéndose competitivamente al bolsillo de unión al ATP de la proteína PLK1 . Las proteínas PLK1 se encuentran en los núcleos de todas las células en división y controlan múltiples etapas del ciclo celular y la división celular . Al inhibir PLK1, this compound evita sus funciones en el ciclo celular y la división celular, lo que lleva al arresto celular y la muerte celular programada . Este mecanismo de acción hace que this compound sea un potente e inhibidor selectivo de la quinasa del ciclo celular .

Análisis Bioquímico

Biochemical Properties

Volasertib blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein . PLK1 proteins, found in the nuclei of all dividing cells, control multiple stages of the cell cycle and cell division .

Cellular Effects

This compound has shown promising activity in various cancer cell lines and xenograft models of human cancer . It has clinical efficacy in a range of malignancies, with the most promising results seen in patients with acute myeloid leukemia (AML) . It has also demonstrated good glycaemic control, mediated by the glucose-dependent stimulation of insulin and suppression of glucagon secretion .

Molecular Mechanism

This compound is a novel small-molecule targeted therapy that blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein . It inhibits PLK1, preventing its roles in the cell cycle and cell division, which leads to cell arrest and programmed cell death .

Temporal Effects in Laboratory Settings

The safety of this compound has been consistent with other this compound studies . All studies were terminated prematurely following the discontinuation of this compound for non-clinical reasons by Boehringer Ingelheim .

Dosage Effects in Animal Models

In a xenotransplant mouse model of human AML, mice receiving this compound in combination with bortezomib showed superior disease control compared to mice receiving this compound alone . This highlights the potential therapeutic impact of this drug combination.

Metabolic Pathways

It is known that this compound blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein .

Transport and Distribution

This compound can be taken either orally or via intravenous infusion. Once circulating in the blood stream, it is distributed throughout the body, crosses the cell membrane, and enters the nucleus of cells where it binds to its target, PLK1 .

Subcellular Localization

The catalytic activity and subcellular localization of PLK1, the target of this compound, are tightly regulated during cell cycle progression . The enzyme is located at centrosomes and kinetochores during early mitosis, and a fraction translocates to the midzone/midbody late in mitosis .

Métodos De Preparación

La preparación de Volasertib implica varias rutas sintéticas y condiciones de reacción. Un método incluye la sustitución nucleofílica de un intermedio 2-amino-7-etil-7,8-dihidro-5-metil-8-isopropil-(7R)-6(5H)-pteridinona con un intermedio N-[trans-4-[4-(ciclopropilmetil)-1-piperazinil]ciclohexil]-4-halo-3-metoxibenzamida . Este proceso se caracteriza por su simplicidad, condiciones suaves y efectos secundarios mínimos, lo que lo hace adecuado para la producción industrial .

Análisis De Reacciones Químicas

Volasertib experimenta varios tipos de reacciones químicas, incluida la sustitución nucleofílica. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de ciclopropanocarbonilo, borohidruro de sodio y éter dietílico de trifluoruro de boro . Los principales productos formados a partir de estas reacciones son intermedios que se procesan posteriormente para producir this compound .

Aplicaciones Científicas De Investigación

Ha mostrado eficacia clínica en una gama de malignidades, con los resultados más prometedores observados en pacientes con leucemia mieloide aguda (LMA) . Volasertib se ha utilizado en ensayos que estudian el tratamiento de la leucemia, neoplasias, síndromes mielodisplásicos y otras afecciones relacionadas . Actualmente se encuentra en desarrollo de fase III como un posible tratamiento para pacientes con LMA que no son elegibles para la terapia de inducción de remisión intensiva .

Comparación Con Compuestos Similares

Volasertib se compara con otros inhibidores de PLK1, como BI 2536 . Si bien ambos compuestos se dirigen a la misma proteína, this compound ha mostrado una actividad más prometedora en varias líneas celulares cancerosas y modelos de xenotrasplantes . Otros compuestos similares incluyen inhibidores de PLK2 y PLK3, que también juegan un papel en la regulación del ciclo celular . La capacidad única de this compound para inducir el arresto mitótico y la apoptosis al dirigirse a PLK1 lo diferencia de otros inhibidores .

Propiedades

IUPAC Name |

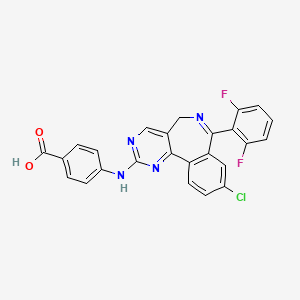

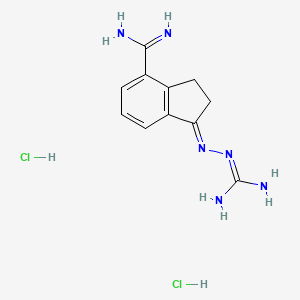

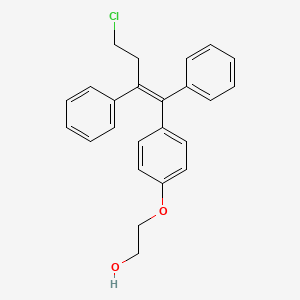

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJFOWDRLKDSF-XKHVUIRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025694, DTXSID801099395 | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755038-65-4, 755038-54-1 | |

| Record name | Volasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOLASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)